molecular formula C16H20N2O5 B11056644 Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate

Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate

Cat. No.: B11056644
M. Wt: 320.34 g/mol
InChI Key: RAYSPJBZKYEUDJ-UHFFFAOYSA-N
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Description

DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE is an organic compound with the molecular formula C13H20O5 It is a derivative of malonic acid and features a cyclohexyl ring with an oxo group and two cyano groups attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE typically involves the alkylation of diethyl malonate with a suitable cyclohexanone derivative. One common method is the enantioselective α-alkylation of ketones via direct photoexcitation. This process uses 9-amino-9-deoxy-epi-cinchona alkaloids as catalysts to activate ketones as transient secondary enamines . The reaction is carried out under mild conditions, often in a continuous flow setup, to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE may involve large-scale batch or continuous flow processes. The use of photochemical methods and organocatalysts can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high productivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from the reactions of DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its cyano groups and oxo group play a crucial role in its reactivity, enabling it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Diethyl methylmalonate: Similar in structure but with a methyl group instead of the cyclohexyl ring.

    Diethyl ethylidenemalonate: Features an ethylidene group in place of the dicyano group.

    Dimethyl malonate: A simpler derivative with two methyl groups instead of ethyl groups.

Uniqueness

DIETHYL 2-[DICYANO(2-OXOCYCLOHEXYL)METHYL]MALONATE is unique due to its combination of a cyclohexyl ring, oxo group, and two cyano groups. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

diethyl 2-[dicyano-(2-oxocyclohexyl)methyl]propanedioate

InChI

InChI=1S/C16H20N2O5/c1-3-22-14(20)13(15(21)23-4-2)16(9-17,10-18)11-7-5-6-8-12(11)19/h11,13H,3-8H2,1-2H3

InChI Key

RAYSPJBZKYEUDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C#N)(C#N)C1CCCCC1=O

Origin of Product

United States

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